S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate
Description
S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a hydroxymethyl group, and an oxolan ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
CAS No. |
647852-32-2 |
|---|---|
Molecular Formula |
C14H16N2O6S |
Molecular Weight |
340.35 g/mol |
IUPAC Name |
S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate |
InChI |
InChI=1S/C14H16N2O6S/c1-8(18)23-4-2-3-9-6-16(14(21)15-13(9)20)12-5-10(19)11(7-17)22-12/h6,10-12,17,19H,4-5,7H2,1H3,(H,15,20,21)/t10-,11+,12+/m0/s1 |
InChI Key |
YYQDOFVTGSZCSB-QJPTWQEYSA-N |
Isomeric SMILES |
CC(=O)SCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC(=O)SCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate involves multiple steps, starting with the preparation of the oxolan ring and the pyrimidine ring. The hydroxymethyl group is introduced through a hydroxylation reaction, and the ethanethioate group is added via a thiolation reaction. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethanethioate group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
Scientific Research Applications
S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxymethyl and ethanethioate groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Xanthosine: A nucleoside with a similar oxolan ring structure but different functional groups.
2-Thioadenosine: Contains a similar pyrimidine ring but with a thio group instead of the ethanethioate group.
Dihydropyrimidine Derivatives: Compounds with reduced pyrimidine rings, similar to the reduced forms of the target compound.
Uniqueness
S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]ethanethioate is a complex chemical compound with potential biological activities. Understanding its biological properties is essential for evaluating its therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Molecular Formula and Structure
The molecular formula of S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]ethanethioate is . Its structure features a pyrimidine ring linked to an oxolane derivative, which may contribute to its biological activity.
Antiviral Properties
Research has indicated that compounds similar to S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]ethanethioate exhibit significant antiviral properties. A study published in PMC8769541 highlighted the efficacy of non-nucleoside structured compounds against various human viruses, suggesting that the compound may inhibit viral replication through mechanisms such as receptor binding interference and fusion inhibition .
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Similar compounds have been shown to induce apoptosis in cancer cells by interfering with cellular pathways. For instance, a study indicated that derivatives of pyrimidine could inhibit tumor growth in vitro by inducing cell cycle arrest .
Enzyme Inhibition
Enzymatic assays have demonstrated that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, which is beneficial in targeting diseases such as cancer and viral infections.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis and cell cycle arrest | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antiviral | 1.0 | |
| Compound B | Anticancer | 0.5 | |
| S-[3-[...]] | Antiviral/Anticancer | TBD | Current Study |
Case Study 1: Antiviral Efficacy
A study examined the antiviral efficacy of structurally similar compounds against the cowpox virus. The results showed a promising EC50 value indicating effective inhibition of viral replication. The mechanism was attributed to the interaction with viral proteins that are crucial for replication .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that derivatives similar to S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]ethanethioate induced significant apoptosis. The study concluded that these compounds could be developed into potential therapeutic agents for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
